molecular formula C9H10ClNO3 B8058727 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate

2-(2-Chlorophenyl)-2-hydroxyethyl carbamate

Cat. No.: B8058727
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-hydroxyethyl carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chlorophenyl isocyanate+2-hydroxyethylamine2-(2-Chlorophenyl)-2-hydroxyethyl carbamate\text{2-chlorophenyl isocyanate} + \text{2-hydroxyethylamine} \rightarrow \text{this compound} 2-chlorophenyl isocyanate+2-hydroxyethylamine→2-(2-Chlorophenyl)-2-hydroxyethyl carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-hydroxyethyl carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Chlorophenyl)-2-oxoethyl carbamate.

    Reduction: The compound can be reduced to form 2-(2-Chlorophenyl)-2-aminoethyl carbamate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: 2-(2-Chlorophenyl)-2-oxoethyl carbamate

    Reduction: 2-(2-Chlorophenyl)-2-aminoethyl carbamate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Chlorophenyl)-2-hydroxyethyl carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate, particularly in its role as a precursor to antiepileptic drugs, involves the modulation of ion channels in the nervous system. It is believed to inhibit sodium channels, reducing repetitive neuronal firing, and act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) channels . This dual action helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-2-hydroxyethyl carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor to cenobamate highlights its importance in medicinal chemistry, particularly in the development of novel antiepileptic drugs.

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870202
Record name 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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